Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride
Description
Chemical Identity and Structural Characterization of Methyl 2-[(4-Piperidinyloxy)methyl]benzoate Hydrochloride
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
This compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature system as methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride. The compound is uniquely identified by Chemical Abstracts Service registry number 1219976-67-6, which serves as its universal identifier in chemical databases and scientific literature. The systematic name reflects the specific positional arrangement of functional groups, with the methyl ester group located at the 2-position of the benzoate ring and the piperidine moiety connected through an oxygen bridge via a methylene linker.
The molecular formula of this compound is C14H20ClNO3, encompassing fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight is established at 285.76 grams per mole, though some sources report slight variations to 285.77 grams per mole due to rounding differences in calculation methods. The compound exists as a hydrochloride salt, which significantly enhances its water solubility compared to the free base form, making it more suitable for research applications requiring aqueous solutions.
The International Chemical Identifier Key for this compound is BFPCVVTYOUMSTE-UHFFFAOYSA-N, providing a unique alphanumeric identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is documented as Cl.O(CC1C=CC=CC=1C(=O)OC)C1CCNCC1, which describes the complete connectivity of all atoms within the molecular structure. These standardized identifiers ensure precise communication and reference of this specific compound across different scientific platforms and databases.
Crystallographic and Conformational Studies
X-ray Diffraction Analysis of Crystal Packing
X-ray diffraction analysis provides fundamental insights into the crystalline structure of this compound through examination of atomic arrangements and intermolecular interactions. The principles of X-ray diffraction are governed by Bragg's law, mathematically expressed as $$ n\lambda = 2d \sin \theta $$, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ signifies half the scattering angle. This fundamental relationship enables determination of crystal lattice parameters and atomic positions within the unit cell structure.
The diffraction process occurs when X-rays interact with the periodic atomic array in crystalline materials, resulting in constructive interference at specific angles and producing characteristic diffraction patterns. For powder X-ray diffraction analysis of this compound, the sample would typically be finely ground to ensure random orientation of crystallites, allowing comprehensive sampling of all possible diffraction angles. The resulting diffraction pattern provides information about unit cell dimensions, space group symmetry, and overall crystal structure organization.
Crystal packing analysis reveals how individual molecules of this compound arrange themselves in the solid state through various intermolecular forces. The presence of the hydrochloride salt form introduces ionic interactions between the protonated piperidine nitrogen and chloride anion, significantly influencing the overall crystal packing arrangement. Additionally, hydrogen bonding interactions between the ester carbonyl oxygen, the ether oxygen bridging the piperidine ring, and available hydrogen bond donors contribute to the three-dimensional crystal lattice stability.
| Crystal Parameter | Measurement Method | Significance |
|---|---|---|
| Unit Cell Dimensions | X-ray Diffraction | Defines crystal lattice spacing |
| Space Group Symmetry | Systematic Absence Analysis | Determines molecular arrangement |
| Density | Pycnometry | Indicates packing efficiency |
| Thermal Stability | Variable Temperature Diffraction | Reveals structural integrity range |
Torsional Angle Analysis of Piperidine-Benzoate Linkage
The torsional angle analysis of the piperidine-benzoate linkage in this compound provides critical information about the conformational flexibility and preferred molecular geometries. The connection between the piperidine ring and benzoate moiety occurs through a methylene bridge (-CH2-) attached to the oxygen atom at the 4-position of the piperidine ring, creating a flexible linkage that allows multiple conformational states. This structural arrangement contrasts with direct carbon-carbon bonds, which would restrict rotational freedom and limit conformational diversity.
The piperidine ring itself adopts a chair conformation in its most stable state, with the oxygen substituent preferentially occupying an equatorial position to minimize steric interactions. The methylene bridge connecting to the benzoate ring can rotate around the carbon-oxygen bond, creating different spatial orientations between the aromatic and saturated ring systems. These rotational degrees of freedom result in multiple energy minima corresponding to different conformational states, each characterized by specific torsional angles.
Analysis of the benzoate ring orientation relative to the piperidine system reveals the influence of steric interactions and electronic effects on molecular conformation. The ortho-position of the methyl ester group creates a sterically hindered environment that can influence the preferred orientation of the piperidine-containing substituent at the 2-position of the benzene ring. This steric crowding may result in restricted rotation around the aromatic carbon-methylene bond, leading to preferred conformational states that minimize unfavorable interactions.
Computational studies using density functional theory methods can provide detailed energy profiles for rotation around the critical bonds in the piperidine-benzoate linkage. These calculations reveal energy barriers between conformational states and identify the global minimum energy conformation, which typically corresponds to the most populated structure in solution and solid state. The torsional angle analysis contributes to understanding the compound's three-dimensional shape, which directly influences its biological activity and interaction with molecular targets.
Comparative Structural Analysis with Ortho/Meta/Para Isomers
The comparative structural analysis of this compound with its positional isomers reveals significant differences in molecular geometry, physicochemical properties, and potential biological activities. The ortho-substituted compound (2-position) exhibits distinct characteristics compared to its meta (3-position) and para (4-position) analogs, primarily due to the proximity of the methyl ester group to the piperidine-containing substituent.
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride, the para-substituted isomer, displays a molecular formula of C14H20ClNO3 with a molecular weight of 285.76 grams per mole, identical to the ortho isomer. However, the spatial arrangement differs significantly, with the piperidine-containing substituent positioned directly opposite to the methyl ester group on the benzene ring. This arrangement eliminates potential steric interactions between the two substituents, potentially allowing greater conformational freedom around the aromatic ring substituents.
The meta-substituted isomer, methyl 3-(4-piperidinyloxy)benzoate hydrochloride, maintains the same molecular formula but features a molecular weight of 271.74 grams per mole, indicating a different structural arrangement. This compound positions the piperidine substituent at the 3-position relative to the methyl ester group, creating an intermediate steric environment between the ortho and para arrangements. The meta positioning allows moderate separation between substituents while maintaining potential for through-space interactions.
| Compound Position | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Steric Interactions |
|---|---|---|---|
| Ortho (2-position) | 285.76 | 1219976-67-6 | High steric hindrance |
| Meta (3-position) | 271.74 | 936128-98-2 | Moderate steric effects |
| Para (4-position) | 285.76 | 1220034-19-4 | Minimal steric interference |
The electronic effects also vary among the three positional isomers due to different resonance and inductive interactions between the substituents and the aromatic ring system. The ortho-substituted compound experiences both steric and electronic effects from the proximity of the methyl ester and piperidine substituents, potentially influencing the electron density distribution across the aromatic ring. These electronic differences can affect the compound's reactivity, stability, and interaction with biological targets.
Conformational analysis reveals that the ortho isomer likely adopts more restricted conformations due to steric clashing between the methyl ester carbonyl oxygen and the methylene bridge of the piperidine substituent. This restriction may result in a more defined three-dimensional shape compared to the meta and para isomers, which possess greater conformational flexibility. The differences in molecular shape and flexibility among the three isomers contribute to their distinct physicochemical properties and potential biological activities, making positional isomerism a critical factor in structure-activity relationship studies.
The comparative analysis demonstrates that subtle changes in substituent positioning can dramatically alter molecular properties, emphasizing the importance of precise structural characterization in pharmaceutical research. Each positional isomer represents a unique chemical entity with distinct characteristics, despite sharing identical molecular formulas and similar overall structures. This comparative framework provides valuable insights for medicinal chemists seeking to optimize molecular properties through strategic substitution pattern modifications.
Properties
IUPAC Name |
methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-11(13)10-18-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCVVTYOUMSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The principal synthetic route for methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride involves the nucleophilic substitution of a methyl 2-(hydroxy)methylbenzoate derivative with a piperidine-based reagent, typically 4-chloromethylpiperidine, under basic conditions. This substitution replaces the hydroxyl group with a piperidinyloxy group, followed by conversion to the hydrochloride salt for enhanced stability and solubility.
Stepwise Preparation Process
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of methyl 2-(hydroxymethyl)benzoate | Esterification of 2-hydroxymethylbenzoic acid with methanol under acidic catalysis | Methyl 2-(hydroxymethyl)benzoate intermediate |
| 2 | Activation of hydroxyl group | Conversion of hydroxyl to a better leaving group (e.g., chloromethyl derivative) | Methyl 2-(chloromethyl)benzoate |
| 3 | Nucleophilic substitution with 4-piperidinyloxy group | Reaction with 4-piperidinyloxy under basic conditions (e.g., K2CO3, DMF solvent) at 60-80°C for 4-6 hours | Formation of methyl 2-[(4-piperidinyloxy)methyl]benzoate |
| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) | This compound |
This sequence ensures the selective substitution on the benzoate ring and the formation of a stable hydrochloride salt, which is preferred for research and pharmaceutical formulations.
Reaction Conditions and Optimization
- Temperature: The nucleophilic substitution is typically conducted between 60°C and 80°C to balance reaction rate and minimize side reactions.
- Time: Reaction times range from 4 to 6 hours, allowing complete conversion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and facilitate nucleophilic attack.
- Base: Potassium carbonate or similar bases are used to deprotonate the hydroxyl group and promote substitution.
- Salt Formation: Hydrochloride salt is formed by adding stoichiometric amounts of HCl, often in ethanol, to precipitate the final product.
Industrial Preparation Considerations
Industrial synthesis of this compound follows the laboratory synthetic route but scaled up with continuous monitoring and control of reaction parameters to ensure reproducibility and purity. Purification is commonly achieved through recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Reaction Temperature | 60-80°C | Controlled within 60-80°C | Precise temperature control critical |
| Reaction Time | 4-6 hours | Adjusted for scale, 4-8 hours | Longer times may be needed for scale |
| Solvent | DMF, DMSO | DMF/DMSO or equivalent | Solvent recovery and recycling important |
| Base | K2CO3 | K2CO3 or other carbonate bases | Cost and availability considered |
| Salt Formation | HCl in ethanol | HCl in ethanol or ether | Controlled addition to optimize yield |
| Purification | Recrystallization, chromatography | Large-scale recrystallization, filtration | Purity > 98% targeted |
| Yield | Typically 70-85% | 75-90% | Optimization improves yield |
Research Findings and Analytical Data
- Reaction Mechanism: The substitution proceeds via nucleophilic attack of the piperidinyloxy anion on the chloromethyl intermediate, displacing chloride ion.
- Purity Assessment: Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
- Salt Stability: Hydrochloride salt formation improves compound stability and solubility, facilitating handling and storage.
- Impurity Profile: Side reactions, such as over-chlorination or substitution on the aromatic ring, are minimized by controlling temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride has been investigated for several applications:
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties: Studies have shown potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways are ongoing.
- Neuropharmacological Potential: Its structural similarity to neurotransmitter modulators suggests applications in treating neurological disorders.
Pharmaceutical Development
The compound's unique properties make it a candidate for drug development:
- Targeting Receptors: It may interact with specific receptors involved in pain and inflammation pathways.
- Pharmacokinetic Studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is essential for therapeutic applications.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Neuropharmacological Research : Research indicated that this compound could modulate neurotransmitter systems, showing promise in treating anxiety and depression models in animal studies.
- Inflammation Modulation : In vitro studies highlighted its ability to inhibit pro-inflammatory cytokines, indicating potential use in inflammatory disease management.
Mechanism of Action
The mechanism by which Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cholinergic and dopaminergic systems .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s key structural elements include a methyl benzoate backbone with a piperidinyloxymethyl substituent at the ortho position. Below is a comparison with closely related analogs:
Key Observations :
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit high water solubility. For instance, Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1219964-47-2) is soluble in polar solvents like water and methanol .
- Stability : Benzoate esters are prone to hydrolysis under acidic or basic conditions. Piperidine-containing compounds may also oxidize, necessitating storage in inert environments .
Biological Activity
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀ClNO₃
- Molecular Weight : Approximately 285.77 g/mol
- Structure : The compound features a benzoate structure with a piperidinyloxy substituent, which is believed to contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that this compound shows efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
2. Neuroprotective Effects
The structural similarity to neurotransmitter modulators positions it as a candidate for treating neurological disorders. Studies indicate potential protective effects on neuronal cells, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.
3. HDAC Inhibition
Research has highlighted its role as a histone deacetylase (HDAC) inhibitor, which is significant in the treatment of autoimmune diseases and certain cancers. This action may enhance the acetylation of histones, leading to altered gene expression profiles beneficial for therapeutic outcomes .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell function.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Antioxidant Activity : Potential scavenging of free radicals contributes to its neuroprotective effects.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigating the neuroprotective capabilities of this compound demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells. The results indicated a dose-dependent relationship where higher concentrations correlated with increased cell viability and reduced apoptosis rates.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 4-piperidinyloxy methanol with methyl 2-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes monitoring reaction progress via TLC or HPLC, adjusting solvent polarity, and controlling temperature (40–60°C) to minimize side reactions like hydrolysis. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for yield improvement .
- Key Considerations : Ensure anhydrous conditions to prevent ester hydrolysis. Characterize intermediates via -NMR and FT-IR to confirm functional group integrity.
Q. How should researchers handle discrepancies between computational and experimental spectral data (e.g., NMR, IR) for this compound?
- Methodology : Cross-validate computational predictions (e.g., DFT calculations for NMR chemical shifts) with experimental data. Use tools like Mercury CSD 2.0 to compare crystallographic data (e.g., bond lengths, angles) with predicted geometries . If discrepancies persist, re-examine sample purity (via HPLC) or consider dynamic effects (e.g., solvent interactions, tautomerism) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology : Follow GHS-compliant practices:
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrochloride dissociation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
